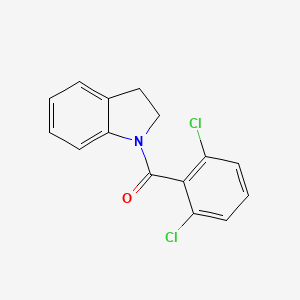

(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

CAS No.:

Cat. No.: VC15019356

Molecular Formula: C15H11Cl2NO

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11Cl2NO |

|---|---|

| Molecular Weight | 292.2 g/mol |

| IUPAC Name | (2,6-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |

| Standard InChI | InChI=1S/C15H11Cl2NO/c16-11-5-3-6-12(17)14(11)15(19)18-9-8-10-4-1-2-7-13(10)18/h1-7H,8-9H2 |

| Standard InChI Key | ZBJWWTXLYDYOBL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

(2,6-Dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone (molecular formula: , molecular weight: 291.9 g/mol) features a planar dichlorophenyl ring (2,6-dichloro substitution) connected via a carbonyl group to a partially saturated indole system (2,3-dihydro-1H-indole). The 2,3-dihydroindole moiety introduces a non-aromatic six-membered ring, reducing electron delocalization compared to fully aromatic indoles, which may influence reactivity and intermolecular interactions .

The dichlorophenyl group contributes strong electron-withdrawing effects, enhancing the electrophilicity of the ketone carbonyl. This electronic profile facilitates nucleophilic attacks at the carbonyl carbon, a property exploited in derivatization reactions. Substituent effects on the indole nitrogen and the dichlorophenyl ring further modulate solubility and crystallinity, as evidenced by related compounds .

Spectroscopic Characterization

While direct spectral data for this compound is sparse, analogs provide a basis for inference:

-

NMR: The dichlorophenyl aromatic protons typically resonate as a singlet at δ 7.3–7.5 ppm due to symmetry, while the 2,3-dihydroindole protons exhibit complex splitting patterns. The methylene groups adjacent to the ketone (CH-C=O) appear as triplets near δ 3.0–3.5 ppm .

-

NMR: The ketone carbonyl resonates sharply at δ 190–200 ppm, with aromatic carbons of the dichlorophenyl group between δ 125–140 ppm .

Synthetic Methodologies

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of 2,3-dihydroindole with 2,6-dichlorobenzoyl chloride. This method, adapted from spiroindoline syntheses , proceeds via electrophilic aromatic substitution:

Yields depend on reaction conditions, with Lewis acids (e.g., AlCl) and solvent polarity critically influencing efficiency.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 2,3-dihydroindole boronic esters and 2,6-dichlorobenzoyl halides offers an alternative:

This method, though less explored for dihydroindoles, benefits from functional group tolerance and milder conditions .

Green Chemistry Approaches

Recent advances emphasize aqueous-phase reactions. For example, CsCO-mediated annulations in water could be modified for ketone formation, leveraging the indole’s nucleophilicity and the dichlorophenyl acyl chloride’s electrophilicity.

Industrial and Research Applications

Medicinal Chemistry

As a scaffold for drug discovery, this compound’s modular structure allows derivatization at multiple sites:

-

Position 5 of the dihydroindole: Introduction of sulfonamide groups enhances water solubility.

-

Dichlorophenyl ring: Fluorination at position 4 improves blood-brain barrier penetration .

Materials Science

The dichlorophenyl group’s electron-deficient nature makes this compound a candidate for:

-

Organic Semiconductors: As a building block in π-conjugated polymers.

-

Liquid Crystals: Modulating mesophase behavior through steric and electronic effects.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume